molecular formula C23H25N3O5S2 B2763345 Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865197-25-7

Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2763345
CAS RN: 865197-25-7
M. Wt: 487.59
InChI Key: QBAPNCYHRKFIFI-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C23H25N3O5S2 and its molecular weight is 487.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related benzothiazole derivatives has been a subject of interest due to their potential biological activities. For instance, Patel and Agravat (2007) detailed the synthesis of 2-amino substituted benzothiazoles, exploring their antibacterial and antifungal properties through chemical analysis and spectral data. Such research underscores the versatility of these compounds in synthesizing new chemical entities with potential antimicrobial activities (Patel & Agravat, 2007).

Biological Activities

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of benzothiazole derivatives. For example, Patel and Agravat (2009) synthesized pyridine derivatives showing significant antibacterial activity, which highlights the therapeutic potential of such compounds in addressing microbial infections (Patel & Agravat, 2009). Additionally, Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities, revealing effectiveness against fungi, indicating a promising avenue for developing new antifungal agents (Mokhtari & Pourabdollah, 2013).

Antitumor and Antiviral Activities

Explorations into the antitumor and antiviral potentials of these compounds have also been significant. Chua et al. (1999) focused on 2-(4-aminophenyl)benzothiazoles, noting their selective antitumor activity against various cancer cell lines, suggesting a potentially novel mechanism of action that may involve drug uptake and metabolism (Chua et al., 1999).

properties

IUPAC Name

methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-16-6-11-19-20(14-16)32-23(26(19)15-21(27)31-2)24-22(28)17-7-9-18(10-8-17)33(29,30)25-12-4-3-5-13-25/h6-11,14H,3-5,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAPNCYHRKFIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.